molecular formula C11H10N2O4S B15326294 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoicacid

4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoicacid

Cat. No.: B15326294
M. Wt: 266.28 g/mol
InChI Key: PLSDCKSGNAHGDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid: is a chemical compound with the molecular formula C11H10N2O4S and a molecular weight of 266.27 g/mol . This compound is characterized by the presence of a benzoic acid moiety substituted with a methanesulfonyl group and a pyrazole ring. It is a versatile compound used in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid typically involves the reaction of 4-(1H-pyrazol-1-yl)benzoic acid with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions: 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-methanesulfonyl-1H-pyrazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The methanesulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target .

Properties

Molecular Formula

C11H10N2O4S

Molecular Weight

266.28 g/mol

IUPAC Name

4-(4-methylsulfonylpyrazol-1-yl)benzoic acid

InChI

InChI=1S/C11H10N2O4S/c1-18(16,17)10-6-12-13(7-10)9-4-2-8(3-5-9)11(14)15/h2-7H,1H3,(H,14,15)

InChI Key

PLSDCKSGNAHGDG-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN(N=C1)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.